7-hydroxy-PIPAT maleate

Dopamine D3 receptor Receptor binding affinity Selectivity profiling

Non-selective probes often confound D3 receptor autoradiography with off-target binding. 7-Hydroxy-PIPAT maleate solves this as a reference standard for radioligand validation and cold competition controls, offering sub-2 nM D3 affinity and a 1568-fold selectivity window over D2L. • D3 Ki = 1.85 nM; D2L Ki = 2900 nM • Validated for [125I]trans-7-OH-PIPAT synthesis (Kd 0.4-0.42 nM) • Supplied as racemic trans mixture, ≥98% HPLC purity • Licensed from the University of Pennsylvania

Molecular Formula C20H26INO5
Molecular Weight 487.3 g/mol
CAS No. 200722-46-9
Cat. No. B1662934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-PIPAT maleate
CAS200722-46-9
SynonymsAlternative Name: 7-OH-PIPAT
Molecular FormulaC20H26INO5
Molecular Weight487.3 g/mol
Structural Identifiers
SMILESCCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1-
InChIKeyIQRDHLSQXOATHD-HBRCEPSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-PIPAT Maleate Overview


7-Hydroxy-PIPAT maleate is a dopaminergic compound within the 2-aminotetralin class that functions as a dopamine D3 receptor (D3R) agonist . It is commercially available as the maleate salt form (molecular weight 487.33, purity ≥98% by HPLC) and is sold under license from the University of Pennsylvania . The compound is supplied as a racemic mixture of trans enantiomers, and its radioiodinated derivative ([125I]trans-7-OH-PIPAT) has been extensively characterized as a high-affinity probe for mapping dopamine D3 receptor distribution [1].

Dopamine D3 receptor agonist probe
Racemic trans enantiomer mixture for stereochemical studies
Radioiodinated derivative ([125I]7-OH-PIPAT) reference standard for autoradiography

7-Hydroxy-PIPAT vs. Aminotetralin D3 Agonists


The 2-aminotetralin scaffold contains numerous structurally related D3-preferring agonists, including 7-OH-DPAT, 5-OH-PIPAT, 8-OH-PIPAT, and the 6-OH-PIPAT positional isomers. These compounds are not functionally interchangeable for receptor profiling or autoradiography. Binding affinity at D3 receptors varies over 30-fold within this class (Ki values ranging from 0.99 nM to 31.4 nM), and selectivity ratios against D2 high-affinity states, 5-HT1A receptors, and sigma sites differ by orders of magnitude [1]. Substitution based solely on D3 potency ignores these off-target binding profiles, which critically affect experimental interpretation in brain tissue studies where multiple receptor populations coexist [1].

Hydroxyl positional isomer (5-OH, 8-OH, 6-OH PIPAT) alters D3 affinity and D2/D3 selectivity; direct substitution may shift assay outcomes.
N-propyl substitution critically determines sigma receptor binding; mono-alkylated analogs exhibit high sigma affinity, which may confound brain tissue studies.
D2H/D3 selectivity ratio may differ significantly; a more D3-selective agonist (e.g., PD 128907) may not reproduce the balanced D2/D3 activity observed with 7-OH-PIPAT.

7-Hydroxy-PIPAT Selectivity Evidence


D3 vs. D2 High-Affinity Selectivity

7-Hydroxy-PIPAT (compound 2) binds to the dopamine D3 receptor with a Ki of 1.85 nM and to the D2 receptor high-affinity state (D2H) with a Ki of 3.6 nM, yielding a D2H/D3 selectivity ratio of 1.95 [1]. In contrast, the 5-OH positional isomer (5-OH-PIPAT, compound 3) exhibits a D3 Ki of 0.99 nM and a D2H Ki of 3.6 nM, producing a D2H/D3 selectivity ratio of 3.64 [1]. 7-OH-PIPAT therefore demonstrates approximately half the D2H/D3 selectivity of its 5-OH positional isomer while maintaining sub-2 nM D3 affinity.

D3 vs. D2H Selectivity
Head-to-head
7-OH-PIPAT: D3 Ki 1.85 nM, D2H Ki 3.6 nM, ratio 1.95
5-OH-PIPAT: D3 Ki 0.99 nM, D2H Ki 3.6 nM, ratio 3.64
Reduced D2H/D3 selectivity relative to 5-OH positional isomer.
Radioligand displacement in recombinant cells.
Dopamine D3 receptor Receptor binding affinity Selectivity profiling

Positional Isomer D3 Affinity

Within the monohydroxy-PIPAT series, the hydroxyl group position critically determines D3 receptor binding affinity. 7-OH-PIPAT exhibits a D3 Ki of 1.85 nM, whereas the 8-OH positional isomer (compound 4) shows a D3 Ki of 2.20 nM, representing an approximately 19% reduction in affinity [1]. The 6-OH isomer demonstrates substantially lower D3 affinity with a Ki of 31.4 nM, an approximately 17-fold weaker binding compared to 7-OH-PIPAT [1].

Positional Isomer D3 Affinity
Head-to-head
7-OH-PIPAT Ki 1.85 nM; 8-OH Ki 2.20 nM; 6-OH Ki 31.4 nM (17-fold lower than 7-OH)
Hydroxyl position critically determines D3 binding affinity.
Sf9 cell membranes, [125I] competition binding.
Structure-activity relationship Dopamine receptor binding Positional isomerism

D2L Receptor Binding Affinity

7-Hydroxy-PIPAT binds to the human dopamine D2 long isoform (D2L) receptor with a Ki of 2900 nM (pKi = 5.54) in displacement assays using [125I]7-OH-PIPAT as the radioligand in HEK293 cell membranes [1]. This represents an approximately 1568-fold selectivity for D3 (Ki = 1.85 nM) over D2L receptors under these assay conditions. By comparison, the reference D3-preferring agonist 7-OH-DPAT (7-hydroxy-2-(N,N-di-n-propylamino)tetralin) exhibits a D3 Ki of 2.90 nM under identical assay conditions, indicating that 7-OH-PIPAT provides approximately 1.6-fold higher D3 affinity than this structurally related di-propyl analog [2].

D3/D2L Selectivity
Cross-study
~1568-fold (D3 Ki 1.85 nM / D2L Ki 2900 nM)
Supports D3-specific signaling readouts with low D2L activation.
5-HT1A off-target binding context requires review.
Dopamine D2 receptor Radioligand binding Cross-assay validation

Radioligand Binding for Autoradiography

The radioiodinated derivative [125I]R(+)trans-7-OH-PIPAT binds to dopamine D3 receptors in rat olfactory tubercle membranes with a Kd of 0.4 nM in the presence of Gpp(NH)p and NaCl, conditions that suppress binding to D2 and 5-HT1A receptors [1]. In rat basal forebrain homogenates (including caudate putamen, nucleus accumbens, and olfactory tubercle), the Kd is 0.42 nM with approximately 70% of binding sites being GTP-sensitive [2]. The high specific activity achievable with iodine-125 labeling, combined with sub-nanomolar Kd, enables autoradiographic mapping of D3 receptor distribution at anatomical resolution not attainable with tritiated probes.

Autoradiography Probe
Class-level
Kd = 0.4–0.42 nM (D3-selective conditions, Gpp(NH)p + NaCl)
Sub-nanomolar Kd enables high-resolution D3 receptor mapping.
Radioiodinated derivative required; specificity dependent on assay conditions.
Receptor autoradiography Radioligand binding Dopamine D3 receptor mapping

5-HT1A and Sigma Off-Target Binding

7-Hydroxy-PIPAT exhibits measurable binding to 5-HT1A serotonin receptors with a Ki of 48.4 nM and to sigma receptors with a Ki of 1250 nM [1]. The D3/5-HT1A selectivity ratio is approximately 26-fold (Ki D3 = 1.85 nM vs. Ki 5-HT1A = 48.4 nM), and the D3/sigma selectivity ratio is approximately 676-fold. By comparison, the mono-N-alkylated derivative (compound 1 in the series, lacking the propyl substitution) exhibits a sigma Ki of 1.68 nM with a D3 Ki of 30.2 nM, representing an 18-fold sigma-preferring profile [1].

5-HT1A & Sigma Off-Target
Head-to-head
7-OH-PIPAT: 5-HT1A Ki 48.4 nM, Sigma Ki 1250 nM
Mono-alkylated analog: Sigma Ki 1.68 nM (744-fold lower)
N-propyl group reduces sigma binding by >700-fold relative to mono-alkylated analog.
Rat brain homogenates; sigma expression overlap requires review.
Receptor selectivity Off-target profiling 5-HT1A receptor

D2/D3 Selectivity in Brain Autoradiography

In quantitative autoradiographic studies using rat brain tissue, RS-trans-7-OH-PIPAT exhibited relatively little D2/D3 selectivity when directly compared with other dopaminergic compounds under identical experimental conditions [1]. This classification placed 7-OH-PIPAT in the same selectivity category as dopamine and quinelorane, in contrast to PD 152255, PD 128907, and l-nafadotride which demonstrated 6.3-fold, 6.0-fold, and 2.3-fold higher affinity for cerebellar D3 sites over striatal D2 sites, respectively [1].

Native Tissue D2/D3 Selectivity
Head-to-head
7-OH-PIPAT: relatively little D2/D3 selectivity
Comparators: PD 152255 (6.3-fold), PD 128907 (6.0-fold), l-nafadotride (2.3-fold) D3-preferring
Balanced D2/D3 activity in brain tissue; not a selective D3 agonist.
Quantitative autoradiography in rat brain.
Quantitative autoradiography D2/D3 selectivity In situ receptor pharmacology

7-Hydroxy-PIPAT Procurement Scenarios


D3 Receptor Autoradiography

Laboratories performing quantitative autoradiographic mapping of dopamine D3 receptor distribution in rodent or primate brain tissue should procure 7-hydroxy-PIPAT maleate as a reference standard for radioligand synthesis validation and cold competition controls. The radioiodinated derivative exhibits a Kd of 0.4-0.42 nM in D3-expressing tissues and provides high specific activity essential for detecting low-abundance D3 receptor populations [1]. Under assay conditions containing Gpp(NH)p and NaCl, [125I]trans-7-OH-PIPAT selectively labels D3 receptors with minimal interference from D2 or 5-HT1A binding [2].

D3 Assays with Modest D2H/D3 Selectivity

Investigators studying D3 receptor pharmacology where high D3 selectivity is not required should select 7-hydroxy-PIPAT maleate over 5-OH-PIPAT. 7-OH-PIPAT exhibits a D2H/D3 selectivity ratio of 1.95, whereas 5-OH-PIPAT provides 3.64-fold selectivity [1]. This difference is mechanistically meaningful for studies where balanced D2/D3 activation is desired or where the experimental hypothesis requires a D3 agonist with measurable D2 engagement.

Aminotetralin SAR Studies

Medicinal chemistry programs investigating the SAR of hydroxyl position on the tetralin scaffold require 7-hydroxy-PIPAT maleate as a reference compound. Binding data show that the 7-OH positional isomer (Ki = 1.85 nM) differs in D3 affinity from 8-OH (Ki = 2.20 nM) and 6-OH (Ki = 31.4 nM) isomers by 1.2-fold and 17-fold, respectively [1]. Additionally, the N-propyl substitution in 7-OH-PIPAT reduces sigma receptor binding by over 700-fold compared to the mono-alkylated derivative (sigma Ki: 1250 nM vs. 1.68 nM) [1], establishing 7-OH-PIPAT as a critical comparator for evaluating novel D3 ligand selectivity profiles.

Heterologous D3 Expression Assays

For functional assays using HEK293 cells expressing recombinant human D3 receptors, 7-hydroxy-PIPAT maleate provides a sub-2 nM D3 Ki (1.85 nM) with an approximately 1568-fold selectivity window over D2L receptors (Ki = 2900 nM) [1][2]. This selectivity profile supports D3-specific pharmacological interrogation when used at appropriate concentrations, though researchers should account for the compound's measurable binding to 5-HT1A receptors (Ki = 48.4 nM) [3].

Application
Selection Property
Validation Focus
D3 Receptor Autoradiography
Reference standard for radioligand synthesis
D3-selective labeling conditions (Gpp(NH)p/NaCl)
D3 Pharmacological Assays with Moderate D2 Engagement
D2H/D3 selectivity profile
Confirm D2H/D3 binding ratio in assay system
Aminotetralin Structure-Activity Relationship Studies
Positional isomer binding and N-propyl effect on off-target profile
Assess hydroxyl position and N-alkyl substitution impact on D3/sigma selectivity
Heterologous D3 Expression Assays
D3/D2L selectivity window
Evaluate 5-HT1A off-target binding in functional assay design

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